molecular formula C13H18O B2501373 1-Methyl-2-phenylcyclohexan-1-ol CAS No. 94734-14-2

1-Methyl-2-phenylcyclohexan-1-ol

Cat. No.: B2501373
CAS No.: 94734-14-2
M. Wt: 190.286
InChI Key: LKLBXQJIDUPANO-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylcyclohexan-1-ol is an organic compound with the molecular formula C13H18O It is a cyclohexanol derivative, characterized by a methyl group and a phenyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-methyl-2-phenylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-methyl-2-phenylcyclohexanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction can lead to the formation of 1-methyl-2-phenylcyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products:

    Oxidation: 1-Methyl-2-phenylcyclohexanone.

    Reduction: 1-Methyl-2-phenylcyclohexane.

    Substitution: 1-Methyl-2-phenylcyclohexyl chloride.

Scientific Research Applications

1-Methyl-2-phenylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and as a solvent in chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-phenylcyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    Cyclohexanol: A simpler analog without the methyl and phenyl groups.

    1-Methylcyclohexanol: Lacks the phenyl group.

    2-Phenylcyclohexanol: Lacks the methyl group.

Uniqueness: 1-Methyl-2-phenylcyclohexan-1-ol is unique due to the presence of both a methyl and a phenyl group on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various synthetic and research applications.

Biological Activity

1-Methyl-2-phenylcyclohexan-1-ol, a compound with the chemical formula C13H18OC_{13}H_{18}O, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on available research.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring with a methyl group and a phenyl group attached to it, along with a hydroxyl (-OH) group. This structure contributes to its unique chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes .

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties. It appears to modulate the expression of pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases. The specific pathways involved are still under investigation, but preliminary data suggest that it may inhibit NF-kB signaling.

Neuroprotective Activity

Emerging evidence points to neuroprotective effects of this compound. Animal studies have indicated that it can reduce oxidative stress and neuronal apoptosis in models of neurodegenerative diseases. This activity may be attributed to its ability to scavenge free radicals and enhance antioxidant defenses .

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurological functions and providing neuroprotection.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones, indicating strong antibacterial properties. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment using mice subjected to oxidative stress, administration of this compound resulted in reduced markers of oxidative damage compared to the control group. Behavioral assessments also indicated improved cognitive function, suggesting its potential role in preventing neurodegeneration.

Research Findings Summary Table

Biological ActivityFindingsReference
AntimicrobialEffective against S. aureus (MIC: 32 µg/mL)
Anti-inflammatoryModulates cytokine expression
NeuroprotectiveReduces oxidative stress in animal models

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : As an active ingredient in formulations targeting infections or inflammatory conditions.
  • Neuroscience Research : Investigating its role in neuroprotection could lead to new therapies for neurodegenerative diseases.

Properties

IUPAC Name

1-methyl-2-phenylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(14)10-6-5-9-12(13)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLBXQJIDUPANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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